molecular formula C9H13Cl2NO B2409948 2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride CAS No. 2344679-64-5

2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride

Cat. No. B2409948
CAS RN: 2344679-64-5
M. Wt: 222.11
InChI Key: FICAKSPDAPAHNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-(2-aminoethoxy)ethanol can react with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. Then the condensation of the obtained tert-butyl-(2-(2-hydroxy)ethyl)carbamate with 1-bromo-6-chlorohexane can be carried out in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate can be subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride” are not well-documented .

Scientific Research Applications

High-Performance Liquid Chromatography

  • Chromatography and Mass Spectrometry : 2-(2-Chloro-6-methoxyphenyl)ethanamine hydrochloride is analyzed using high-performance liquid chromatography and mass spectrometry for detecting and quantifying substances in clinical toxicology testing (Poklis et al., 2013).

Metabolic Pathway Studies

  • Rat Metabolism Study : This compound's metabolism in rats was explored, identifying several metabolites, providing insights into potential metabolic pathways (Kanamori et al., 2002).
  • Human Cytochrome P450 Studies : Investigation into the metabolism of related compounds by human cytochromes P450, highlighting the enantioselective formation of metabolites, which is crucial in understanding drug interactions and effects (Hu & Kupfer, 2002).

Biocidal and Corrosion Inhibition

  • Multifunctional Biocide : This compound demonstrates properties as a biocide with broad-spectrum activity and has applications in cooling water systems due to its biofilm and corrosion inhibition capabilities (Walter & Cooke, 1997).

Forensic Science Applications

  • Identification in Forensic Analysis : The compound is relevant in forensic science for the identification and analysis of novel psychoactive substances, aiding in crime laboratory investigations (Lum et al., 2016).

Pharmaceutical Research

  • Synthesis and Antiamoebic Activity : The synthesis and potential antiamoebic activity of derivatives of this compound have been explored, indicating its potential in pharmaceutical applications (Zaidi et al., 2015).

Environmental Impact Studies

  • Environmental Degradation : Research into the environmental degradation and transformation of related compounds provides insights into their environmental impact and potential risks (Yim et al., 2008).

Chemical Synthesis

  • Synthetic Applications : The compound has been used in various synthetic applications, including the synthesis of morpholine derivatives and exploration of their potential applications (Dean et al., 1982).

Neuropharmacology

  • Comparative Neuropharmacology Studies : Investigations into the neuropharmacological effects of analogues of this compound in rats, contributing to a better understanding of its hallucinogenic properties and potential risks (Elmore et al., 2018).

Antimicrobial and Antidiabetic Studies

  • Green Synthesized Schiff Bases : Research into the antimicrobial and antidiabetic properties of green synthesized Schiff bases derived from this compound, including applications as potential COVID-19 inhibitors (G et al., 2023).

Endocrine Disruption Research

  • Impact on Endocrine Function : Studies on the endocrine-disrupting effects of methoxychlor, a related compound, have implications for understanding the impact of environmental pollutants on hormonal regulation (Bulger et al., 1985).

Drug Enforcement and Legal Aspects

  • Controlled Substance Placement : The placement of related synthetic phenethylamines into Schedule I of the Controlled Substances Act, indicating the regulatory and legal implications of these compounds (Federal register, 2016).

Safety and Hazards

Safety and hazard information is crucial for handling and working with chemical compounds. For “2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride”, the safety information includes hazard statements such as “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" .

properties

IUPAC Name

2-(2-chloro-6-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-12-9-4-2-3-8(10)7(9)5-6-11;/h2-4H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAKSPDAPAHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride

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